

6-Iodo-1H-indazole: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 6-Iodo-1H-indazol-3-ol

CAS No.: 885518-78-5

Cat. No.: B1613966

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This guide provides an in-depth exploration of 6-Iodo-1H-indazole, a critical heterocyclic building block in contemporary drug discovery and medicinal chemistry. We will delve into its fundamental properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Compound Identification

For clarity and unambiguous identification in all research and procurement activities, the fundamental identifiers for 6-Iodo-1H-indazole are provided below.

Identifier	Value	Source
CAS Number	261953-36-0	[1][2][3][4]
Molecular Formula	C7H5IN2	[1][2][3][5]
Molecular Weight	244.03 g/mol	[1][2][5][6]

Introduction to a Key Pharmacophore

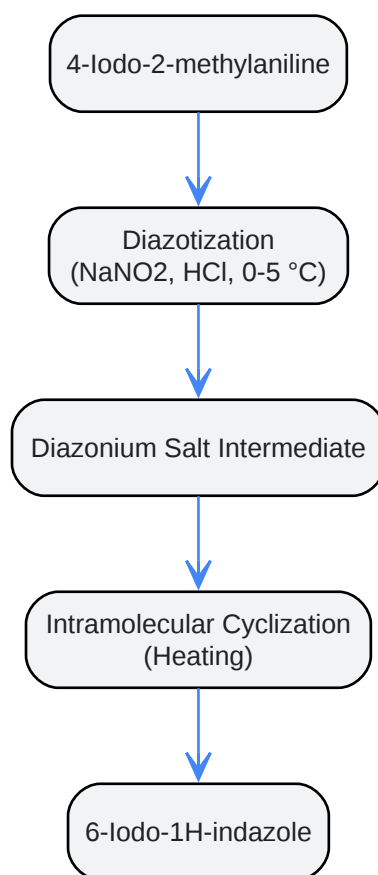
6-Iodo-1H-indazole is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric with purines and other significant biological molecules. The presence of the iodine atom at the 6-position is of particular strategic importance in synthetic chemistry. This halogen provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the facile introduction of diverse molecular fragments, making 6-Iodo-1H-indazole a versatile scaffold for building complex molecular architectures.

Its significance is underscored by its role as a key intermediate in the synthesis of targeted therapeutic agents, notably as a precursor to inhibitors of Checkpoint kinase 1 (Chk1), a crucial protein in DNA damage response and cell cycle regulation.^[1]

Synthesis and Mechanistic Considerations

The synthesis of 6-Iodo-1H-indazole can be approached through several routes. A common and reliable method involves the diazotization of 4-iodo-2-methylaniline, followed by an intramolecular cyclization.

Illustrative Synthetic Workflow



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Caption: Synthetic pathway from 4-iodo-2-methylaniline to 6-iodo-1H-indazole.

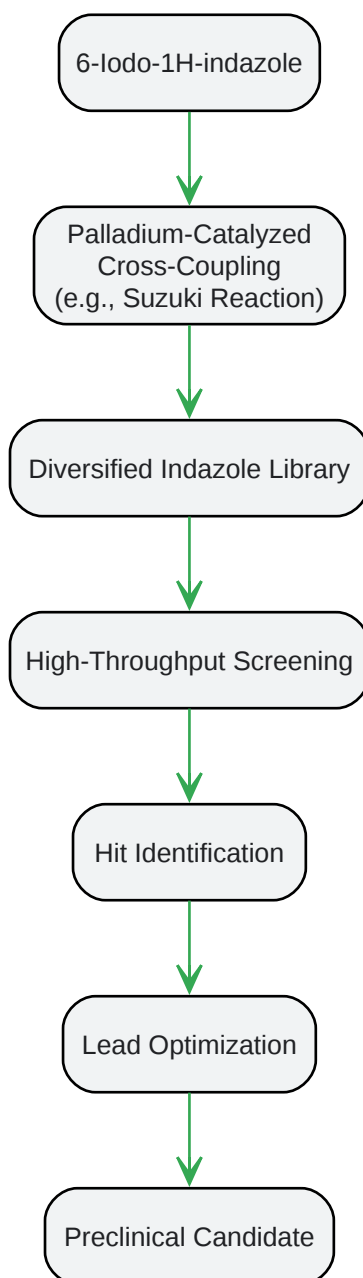
Causality in Experimental Choices:

- **Starting Material:** 4-iodo-2-methylaniline is selected due to the strategic placement of the methyl and iodo groups, which direct the cyclization to the desired 6-iodo isomer.
- **Diazotization at Low Temperature:** The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is conducted at 0-5 °C to ensure the stability of the resulting diazonium salt. At higher temperatures, this intermediate is prone to decomposition.
- **Intramolecular Cyclization:** Gentle heating of the diazonium salt intermediate promotes the intramolecular cyclization, leading to the formation of the stable indazole ring system.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of kinase inhibitors. The 6-iodo substituent on this scaffold provides a crucial vector for modification to enhance potency and selectivity for the target kinase.

Workflow: From Building Block to Bioactive Molecule



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Caption: Drug discovery workflow utilizing 6-Iodo-1H-indazole.

Expert Insights:

The utility of 6-Iodo-1H-indazole in this workflow stems from the ability to perform late-stage functionalization. This means that the core indazole scaffold can be modified late in the synthetic sequence, allowing for the rapid generation of a library of diverse analogs for biological screening. This approach is highly efficient for exploring the structure-activity relationship (SAR) around the indazole core.

Experimental Protocol: Suzuki Cross-Coupling

The following is a representative, self-validating protocol for a Suzuki cross-coupling reaction using 6-Iodo-1H-indazole.

Objective: To couple a boronic acid derivative to the 6-position of the indazole ring.

Materials:

- 6-Iodo-1H-indazole
- Aryl or heteroaryl boronic acid (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 equivalents)
- Triphenylphosphine (PPh_3 , 0.1 equivalents)
- Potassium carbonate (K_2CO_3 , 2.0 equivalents)
- 1,4-Dioxane
- Water

Step-by-Step Methodology:

- **Inert Atmosphere:** To a flame-dried round-bottom flask, add 6-Iodo-1H-indazole, the boronic acid, and potassium carbonate. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.
- **Catalyst and Ligand Addition:** Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine.
- **Solvent Addition:** Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The water is essential for the transmetalation step of the catalytic cycle.
- **Reaction:** Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Trustworthiness through Self-Validation:

This protocol incorporates self-validating steps. The progress of the reaction is monitored analytically (TLC or LC-MS), ensuring that the reaction is proceeding as expected before moving to the workup and purification stages. The final product should be characterized by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Physicochemical Properties and Handling

A summary of key physicochemical properties is presented below for ease of reference in experimental design.

Property	Value	Source
Appearance	Yellow solid	[2]
Storage Conditions	0-8 °C, keep in a dark place, inert atmosphere	[2][5][4]
Purity (Typical)	≥ 96% (HPLC)	[2]

Handling and Storage Recommendations:

Due to its potential light sensitivity and to maintain its purity, 6-Iodo-1H-indazole should be stored in a tightly sealed container in a refrigerator under an inert atmosphere. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

6-Iodo-1H-indazole is a high-value chemical entity in the field of medicinal chemistry. Its well-defined reactivity, particularly at the 6-position, provides a robust platform for the synthesis of complex molecules with therapeutic potential. Understanding the nuances of its handling, synthesis, and application in strategic, late-stage functionalization reactions is key to leveraging its full potential in the discovery and development of novel therapeutics.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole. [\[Link\]](#)
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